N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide
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Overview
Description
N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of trifluoromethyl groups, a phosphanyl group, and a sulfinamide moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide typically involves multiple steps, including the introduction of trifluoromethyl groups, the formation of the phosphanyl group, and the incorporation of the sulfinamide moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to other functional groups, such as amines.
Substitution: The trifluoromethyl groups and phosphanyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst selection.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-{[3,5-bis(trifluoromethyl)phenyl][2-(di-tert-butylphosphanyl)phenyl]methyl}-2-methylpropane-2-sulfinamide include other sulfinamides, phosphanyl derivatives, and trifluoromethyl-substituted compounds.
Uniqueness
What sets this compound apart is its combination of trifluoromethyl groups, a phosphanyl group, and a sulfinamide moiety in a single molecule. This unique combination of functional groups imparts distinctive chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H36F6NOPS |
---|---|
Molecular Weight |
567.6 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]-(2-ditert-butylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C27H36F6NOPS/c1-23(2,3)36(24(4,5)6)21-13-11-10-12-20(21)22(34-37(35)25(7,8)9)17-14-18(26(28,29)30)16-19(15-17)27(31,32)33/h10-16,22,34H,1-9H3 |
InChI Key |
WMGGZUMPBVRMQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)P(C1=CC=CC=C1C(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)NS(=O)C(C)(C)C)C(C)(C)C |
Origin of Product |
United States |
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